molecular formula C13H8Cl2F3NO3S B1406397 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride CAS No. 1181761-92-1

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride

Cat. No. B1406397
M. Wt: 386.2 g/mol
InChI Key: XNPNBYZFSUDQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride” is a chemical compound with the CAS Number: 338422-71-2 . It has a molecular weight of 372.15 . The IUPAC name for this compound is 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride .


Synthesis Analysis

The synthesis of compounds similar to “4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride” has been reported in the literature . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H6Cl2F3NO3S/c13-10-5-7 (12 (15,16)17)6-18-11 (10)21-8-1-3-9 (4-2-8)22 (14,19)20/h1-6H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . It has a boiling point of 69-72°C .

Scientific Research Applications

Synthesis and Characterization

The chemical 4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride is often involved in complex synthesis processes. For instance, it can be used as a key intermediate in the production of various compounds. A novel synthesis method for related compounds involves the chlorosulfonation of specific nitrobenzene derivatives, leading to intermediates utilized in pesticide production. This demonstrates the compound's role in synthesizing agriculturally important chemicals (Xiao-hua Du et al., 2005).

Molecular Structure Analysis

In another study, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were synthesized from various aminophenols and characterized using spectroscopy and crystallography. These compounds exhibit intramolecular hydrogen bonding, which is crucial for understanding their chemical behavior and potential applications in various fields, including dye synthesis and pharmaceuticals (T. Romero & Angela Margarita, 2008).

Chemoselective Arylation

The compound's structural motif is useful in chemoselective arylation processes. For example, the trifluoromethyl group in related benzoyl chlorides can be selectively diarylated, converting into a diarylhydroxymethyl group. This process showcases the compound's utility in organic synthesis, especially in modifying aromatic compounds to introduce new functional groups (A. Okamoto et al., 2010).

Dye Intermediates

In dye manufacturing, intermediates containing the sulfonyl chloride group play a critical role. For instance, synthesis and characterization of dye intermediates with the sulfonylamide linkage have been reported, highlighting the importance of these compounds in developing new dyes with desired properties (W. Bo, 2007).

Safety And Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

Trifluoromethylpyridine derivatives, which include “4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO3S/c1-7-4-9(2-3-11(7)23(15,20)21)22-12-10(14)5-8(6-19-12)13(16,17)18/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPNBYZFSUDQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 2
Reactant of Route 2
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 3
Reactant of Route 3
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 4
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride
Reactant of Route 6
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2-methylbenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.